molecular formula C15H11ClN2O2 B1611020 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid CAS No. 88190-77-6

6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid

Cat. No.: B1611020
CAS No.: 88190-77-6
M. Wt: 286.71 g/mol
InChI Key: QECBNIFGTIYTMP-UHFFFAOYSA-N
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Description

6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications

Preparation Methods

The synthesis of 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid typically involves several steps. One common method includes the reaction of 2-aminobenzophenone with chloroacetic acid under acidic conditions to form the quinazoline ring . The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol. Industrial production methods may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield .

Comparison with Similar Compounds

6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid can be compared with other quinazoline derivatives, such as:

What sets this compound apart is its unique combination of a chloro and phenyl group, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

6-chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(17-12)15(19)20/h1-8,13H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECBNIFGTIYTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569907
Record name 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88190-77-6
Record name 6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Reactant of Route 3
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Reactant of Route 4
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Reactant of Route 5
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid
Reactant of Route 6
6-Chloro-4-phenyl-1,4-dihydroquinazoline-2-carboxylic acid

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